molecular formula C13H9ClN4S B5614406 4-(2-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol

4-(2-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B5614406
M. Wt: 288.76 g/mol
InChI Key: CHCYNQFNYGXOSI-UHFFFAOYSA-N
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Description

4-(2-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol is part of a broader class of triazole derivatives known for their diverse pharmacological activities and significance in medicinal chemistry. This compound, characterized by the presence of chlorophenyl and pyridinyl substituents, is of interest for its potential chemical and biological applications.

Synthesis Analysis

The synthesis of triazole derivatives often involves cyclization reactions that integrate various substituents into the triazole ring. For example, the synthesis and antioxidant properties of similar triazole derivatives have been explored through reactions involving selected aldehydes and subsequent reduction processes (Bekircan et al., 2008).

Molecular Structure Analysis

The molecular structure of triazole derivatives can be elucidated through techniques like X-ray crystallography, NMR, IR, and UV spectroscopy. Such studies reveal the planarity of the triazole ring and its orthogonal relationship with attached substituents, contributing to the compound's chemical reactivity and interactions (Yeo et al., 2019).

properties

IUPAC Name

4-(2-chlorophenyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN4S/c14-10-3-1-2-4-11(10)18-12(16-17-13(18)19)9-5-7-15-8-6-9/h1-8H,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHCYNQFNYGXOSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=NNC2=S)C3=CC=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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